methyl 2-({[2-(3-methylphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
CAS No.: 5696-53-7
Cat. No.: VC10487642
Molecular Formula: C28H26N2O3S
Molecular Weight: 470.6 g/mol
* For research use only. Not for human or veterinary use.
![methyl 2-({[2-(3-methylphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate - 5696-53-7](/images/structure/VC10487642.png)
Specification
CAS No. | 5696-53-7 |
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Molecular Formula | C28H26N2O3S |
Molecular Weight | 470.6 g/mol |
IUPAC Name | methyl 2-[[2-(3-methylphenyl)quinoline-4-carbonyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Standard InChI | InChI=1S/C28H26N2O3S/c1-17-9-8-10-18(15-17)23-16-21(19-11-6-7-13-22(19)29-23)26(31)30-27-25(28(32)33-2)20-12-4-3-5-14-24(20)34-27/h6-11,13,15-16H,3-5,12,14H2,1-2H3,(H,30,31) |
Standard InChI Key | BZDYXXMCMYKXOP-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCC5)C(=O)OC |
Canonical SMILES | CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCC5)C(=O)OC |
Introduction
Chemical Structure and Molecular Properties
IUPAC Nomenclature and Formula
The systematic IUPAC name of this compound reflects its intricate architecture:
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Methyl 2-({[2-(3-methylphenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
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Molecular formula:
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Molar mass:
The structure comprises a quinoline scaffold substituted at position 2 with a 3-methylphenyl group, linked via a carbonyl bridge to a cyclohepta[b]thiophene ring system bearing a methyl ester at position 3 (Fig. 1) .
Table 1: Key Structural Components
Component | Description |
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Quinoline core | A bicyclic aromatic system with nitrogen at position 1 |
3-Methylphenyl substituent | A benzene ring with a methyl group at position 3, attached to quinoline C2 |
Cyclohepta[b]thiophene | A seven-membered sulfur-containing ring fused to a thiophene moiety |
Methyl ester | A carboxy methyl group at position 3 of the cycloheptathiophene |
Synthesis and Preparation
Synthetic Strategy
While no explicit protocol for this compound is documented, its synthesis likely follows multi-step methodologies analogous to related quinoline-thiophene hybrids :
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Quinoline Formation: The Skraup or Doebner-Miller reaction could generate the 2-(3-methylphenyl)quinoline-4-carboxylic acid intermediate.
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Cycloheptathiophene Construction: Cyclization of thiophene precursors with heptane diols or ketones under acidic conditions.
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Coupling Reactions: Amide bond formation between the quinoline carbonyl and cycloheptathiophene amine using carbodiimide reagents (e.g., EDC, DCC).
Table 2: Hypothetical Synthesis Steps
Step | Reaction Type | Reagents/Conditions | Purpose |
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1 | Quinoline synthesis | Glycerol, H2SO4, 3-methylaniline | Form 2-(3-methylphenyl)quinoline |
2 | Carboxylic acid activation | Thionyl chloride (SOCl2) | Convert quinoline acid to acyl chloride |
3 | Cycloheptathiophene preparation | Cycloheptanone, sulfur, Lawesson’s reagent | Build thiophene-fused seven-membered ring |
4 | Amide coupling | EDC, DMAP, DMF, 0–5°C | Link quinoline and cycloheptathiophene |
Challenges in Synthesis
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Steric hindrance: The 3-methylphenyl group may impede coupling reactions, necessitating high-temperature conditions .
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Ring strain: The cycloheptathiophene’s seven-membered ring could lead to side reactions during cyclization.
Physicochemical Characteristics
Predicted Properties
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Solubility: Low aqueous solubility (~0.01 mg/mL in water); soluble in DMSO or DMF.
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Melting point: Estimated 180–190°C (decomposition may occur).
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Stability: Susceptible to hydrolysis under acidic/basic conditions due to the ester and amide groups.
Table 3: Computational Property Estimates
Property | Value (Predicted) | Method |
---|---|---|
LogP | 4.2 ± 0.3 | ChemAxon Calculator |
pKa (ester) | ~13.5 | ACD/Labs |
Molar refractivity | 139.7 | Molinspiration |
Biological Activity and Applications
Hypothesized Pharmacological Effects
Quinoline-thiophene hybrids exhibit diverse bioactivities, suggesting potential for this compound:
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Anticancer activity: Intercalation with DNA or inhibition of topoisomerases.
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Anti-inflammatory effects: Suppression of COX-2 or NF-κB pathways.
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Antimicrobial action: Disruption of bacterial cell membranes.
Comparative Analysis with Analogues
Research Gaps and Future Directions
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Synthetic Optimization: Development of catalytic asymmetric methods to access enantiopure forms.
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In Vitro Screening: Prioritize cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549).
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ADMET Profiling: Computational prediction of pharmacokinetic parameters to guide drug design.
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